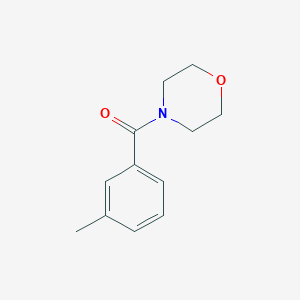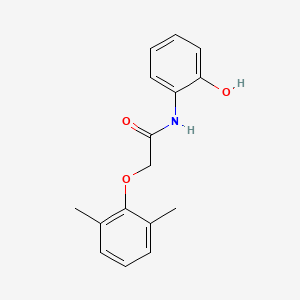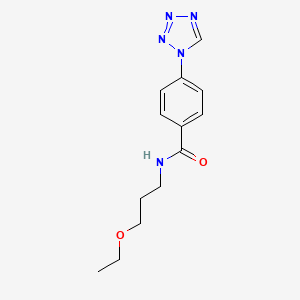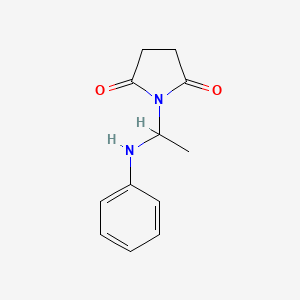
N-1,3-benzothiazol-2-yl-2-(4-biphenylyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzothiazol-2-yl-2-(4-biphenylyloxy)acetamide, commonly known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAA is a synthetic compound that belongs to the family of benzothiazoles, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of BBAA is not fully understood. However, it is believed that BBAA exerts its biological activities by interacting with specific targets in the body. For example, BBAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BBAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BBAA has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. BBAA has also been found to reduce the level of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, BBAA has been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, which play a key role in the apoptotic process.
实验室实验的优点和局限性
BBAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, BBAA has been found to exhibit significant biological activities, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of BBAA in lab experiments. For example, the exact mechanism of action of BBAA is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Additionally, BBAA has been found to exhibit some toxicity in vitro, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on BBAA. One potential direction is the development of new drugs based on the structure of BBAA. BBAA has been found to exhibit significant anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new drugs in these areas. Additionally, the use of BBAA as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the exact mechanism of action of BBAA could be further elucidated, which would provide a better understanding of its biological activities and potential applications.
合成方法
The synthesis of BBAA involves the reaction of 2-aminobenzothiazole with 4-biphenylyloxyacetyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields BBAA as a white solid. The purity of the compound is ensured by recrystallization from ethanol.
科学研究应用
BBAA has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs. BBAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BBAA has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(23-21-22-18-8-4-5-9-19(18)26-21)14-25-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFNGRKXMNIFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)


![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)



